(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene
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Overview
Description
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene is a complex organic compound characterized by its tetrahydrothiophene core and multiple benzyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the tetrahydrothiophene ring and the introduction of benzyloxy groups. Common synthetic routes may involve:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Benzyloxy Groups: Benzyloxy groups are introduced via nucleophilic substitution reactions using benzyl alcohol derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace benzyloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and benzyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-{2-[(2R,3R,4S,5R,6S)-3,4,5-tris(benzyloxy)methyl]-tetrahydrothiophene}
- (2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrofuran
Uniqueness
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene is unique due to its specific stereochemistry and the presence of multiple benzyloxy groups, which confer distinct chemical and biological properties. Its tetrahydrothiophene core differentiates it from similar compounds with different ring structures, such as tetrahydrofuran derivatives.
Properties
Molecular Formula |
C26H28O3S |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(2S,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane |
InChI |
InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m0/s1 |
InChI Key |
IISDOLHHPNAZII-KKUQBAQOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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